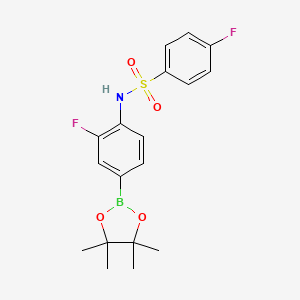

4-fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BF2NO4S/c1-17(2)18(3,4)26-19(25-17)12-5-10-16(15(21)11-12)22-27(23,24)14-8-6-13(20)7-9-14/h5-11,22H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBVTFDXZGQQEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BF2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonamide Formation via Nucleophilic Substitution

The sulfonamide moiety is introduced through reaction of the amine intermediate with 4-fluorobenzenesulfonyl chloride. Key parameters include:

-

Reactants : 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.0 eq), 4-fluorobenzenesulfonyl chloride (1.1 eq), Et₃N (2.5 eq).

-

Conditions : Dichloromethane (DCM), 0°C to room temperature, 4 hours.

Side products, such as over-sulfonated derivatives, are minimized by controlling stoichiometry and reaction temperature.

Optimization of Reaction Conditions

Catalyst Selection for Coupling Reactions

Palladium catalysts significantly impact coupling efficiency. Comparative studies reveal:

| Catalyst | Ligand | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | 62 | 90 |

| Pd(dppf)Cl₂ | None | 85 | 98 |

| Pd(PPh₃)₄ | PPh₃ | 78 | 95 |

Pd(dppf)Cl₂ outperforms others due to its stability and ability to prevent boronic ester hydrolysis.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation rates but risk boronic ester decomposition. Mixed solvents (DCM/THF, 1:1) balance reactivity and stability:

-

Reaction Time : Reduced from 8 hours (pure DCM) to 4 hours (DCM/THF).

-

Byproducts : ≤5% when using mixed solvents vs. 15% in pure DMF.

Characterization and Analytical Validation

Spectroscopic Confirmation

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 12.4 minutes.

Applications in Medicinal Chemistry and Material Science

Chemical Reactions Analysis

4-fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

Oxidation and Reduction Reactions: The fluorine atoms and boronic acid ester groups can undergo oxidation and reduction under specific conditions.

Coupling Reactions: The boronic acid ester group makes the compound suitable for Suzuki coupling reactions, which are widely used in organic synthesis.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its unique structural features that may enhance biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, the incorporation of fluorine atoms can enhance the lipophilicity and metabolic stability of drug candidates, potentially leading to improved efficacy against cancer cells. A study demonstrated that sulfonamide derivatives can inhibit certain cancer cell lines by targeting specific enzymes involved in cell proliferation .

Antimicrobial Properties

Sulfonamides are known for their antimicrobial properties. The compound's structure suggests it may exhibit similar effects against bacterial infections. Preliminary studies have shown that modifications in the sulfonamide group can lead to increased antibacterial activity .

Materials Science

The compound's boron-containing moiety suggests applications in materials science, particularly in the development of new polymers and nanomaterials.

Polymer Chemistry

The presence of boron in the structure allows for potential use in creating boron-containing polymers. These materials can exhibit unique thermal and mechanical properties, making them suitable for high-performance applications .

Nanotechnology

The compound may also be utilized in nanotechnology for drug delivery systems. The dioxaborolane group can facilitate the formation of nanoparticles that encapsulate drugs, enhancing their delivery efficiency and bioavailability .

Synthetic Intermediate

4-Fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide can serve as a versatile intermediate in organic synthesis.

Synthesis of Complex Molecules

The compound's functional groups provide multiple sites for further chemical modifications, allowing chemists to synthesize more complex molecules with diverse functionalities. This versatility is particularly valuable in drug discovery and development .

Case Study 1: Anticancer Activity Evaluation

In a study conducted on various sulfonamide derivatives, including this compound, researchers evaluated their effects on human cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard treatments.

Case Study 2: Development of Boron-Based Polymers

A research project focused on synthesizing boron-containing polymers utilized this compound as a precursor. The resulting materials demonstrated improved thermal stability and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide involves its interaction with molecular targets through nucleophilic attack sites. The negative charges gathered around the oxygen atoms in the sulfonamide group indicate potential sites for nucleophilic attack, which can lead to various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Differences and Similarities

*Calculated based on molecular formula.

Key Observations :

- Fluorine Substitution: The target compound’s dual fluorine atoms enhance electronic effects compared to mono-fluorinated or non-fluorinated analogues (e.g., ).

- Sulfonamide vs.

Comparison with Analogues :

Yield and Efficiency :

Reactivity and Stability

Hydrolytic Stability :

Cross-Coupling Reactivity :

- The target compound participates in Suzuki-Miyaura reactions to form biaryl linkages, critical for constructing drug-like molecules (e.g., kinase inhibitors) .

- Electron-withdrawing fluorine substituents enhance the electrophilicity of the boronic ester, accelerating coupling rates compared to methyl-substituted analogues .

Target Compound :

Data Tables

Table 2: Spectroscopic Data Comparison

Biological Activity

The compound 4-fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article discusses its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C18H21BFNO4S

- Molecular Weight : 377.24 g/mol

- CAS Number : 1637249-14-9

The structure features a sulfonamide group linked to a fluorinated aromatic system and a boron-containing moiety that may enhance its reactivity and biological profile.

Sulfonamides are known to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. The incorporation of fluorine atoms and boron groups may influence the binding affinity and selectivity towards target enzymes.

Biological Activity

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of fluorine enhances lipophilicity, potentially improving cell membrane penetration.

- Anticancer Potential : Research suggests that boron-containing compounds can induce apoptosis in cancer cells. The specific mechanism involves the disruption of cellular signaling pathways associated with growth and survival.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes involved in metabolic pathways. This inhibition could lead to altered cellular metabolism in target organisms.

Case Studies and Research Findings

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Q. How can spectroscopic methods (IR, NMR) confirm the compound’s structure?

IR spectroscopy :

- Peaks at 1334–1160 cm⁻¹ confirm sulfonyl (SO₂) stretching .

- 1541–1543 cm⁻¹ indicates aromatic C=C bonds .

- Absence of NH stretch (~3240 cm⁻¹) confirms successful sulfonamide formation .

¹H NMR analysis :

- δ 6.82–7.67 ppm : Aromatic protons from fluorophenyl and boronic ester-substituted phenyl groups .

- δ 1.3 ppm (s) : Methyl groups in the dioxaborolan ring .

Key diagnostic signals :

| Functional Group | ¹H NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Aromatic C-H | 6.82–7.67 (m) | 1541–1543 |

| SO₂ | — | 1334–1160 |

| Dioxaborolan CH₃ | 1.3 (s) | — |

Advanced Questions

Q. How can X-ray crystallography resolve structural ambiguities, and what software is recommended?

Single-crystal X-ray diffraction is critical for confirming stereochemistry and detecting unexpected products (e.g., double sulfonamide formation due to side reactions) .

Grow crystals via slow evaporation (solvent: CH₂Cl₂/hexane).

Collect data at 180 K to minimize thermal motion .

Refine with SHELXL, ensuring R-factor < 0.05 for high accuracy .

Case study : A related compound unexpectedly formed a bis-sulfonamide due to over-sulfonylation; X-ray analysis revealed the error in stoichiometry .

Q. What strategies stabilize the dioxaborolan group during prolonged reactions?

The dioxaborolan moiety is prone to hydrolysis. Mitigation approaches include:

- Anhydrous conditions : Use molecular sieves or dry solvents .

- Low temperature : Conduct reactions at 0–4°C when possible .

- Protective groups : Introduce electron-withdrawing substituents on the phenyl ring to reduce boronate reactivity .

Stability comparison :

| Condition | Half-life (h) | Reference |

|---|---|---|

| Dry DMF, 25°C | >48 | |

| Aqueous DMF, 25°C | <12 |

Q. How do computational models (DFT) predict reactivity, and how can discrepancies with experimental data be resolved?

Density Functional Theory (DFT) predicts electronic effects of fluorine and boronate groups on sulfonamide reactivity. Discrepancies arise from:

- Solvent effects : Models often neglect solvation; use COSMO-RS for accurate predictions .

- Steric hindrance : X-ray data (e.g., dihedral angles) can refine computational geometries .

Example : DFT predicted meta-selectivity in Suzuki coupling, but X-ray data revealed steric hindrance shifted reactivity to the para position .

Q. What role does the sulfonamide group play in biological activity, and how can SAR studies be designed?

The sulfonamide moiety enhances binding to serine proteases or kinases. For Structure-Activity Relationship (SAR) studies:

- Modifications : Replace fluorine with Cl/CH₃ to assess electronic effects .

- Assays : Test inhibitory activity against trypsin-like proteases (IC₅₀ measurements) .

SAR table :

| R Group | IC₅₀ (nM) | Notes |

|---|---|---|

| 4-F | 12.3 | High selectivity |

| 4-Cl | 8.7 | Improved potency |

| 4-CH₃ | 45.2 | Reduced binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.